Cas no 623117-53-3 (ethyl 2-{(2Z)-2-(4-fluorophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetate)

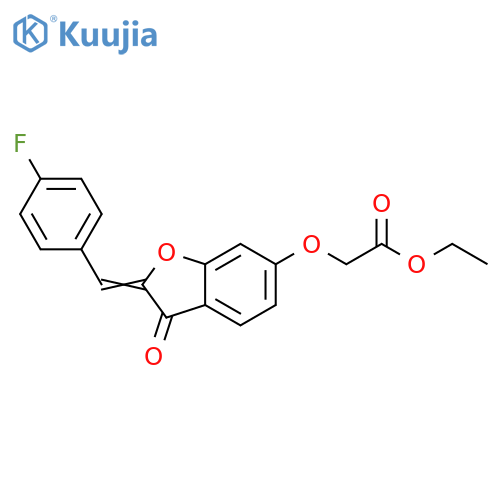

623117-53-3 structure

商品名:ethyl 2-{(2Z)-2-(4-fluorophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetate

CAS番号:623117-53-3

MF:C19H15FO5

メガワット:342.317809343338

CID:5418692

ethyl 2-{(2Z)-2-(4-fluorophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetate 化学的及び物理的性質

名前と識別子

-

- (Z)-ethyl 2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

- ethyl 2-{(2Z)-2-(4-fluorophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetate

-

- インチ: 1S/C19H15FO5/c1-2-23-18(21)11-24-14-7-8-15-16(10-14)25-17(19(15)22)9-12-3-5-13(20)6-4-12/h3-10H,2,11H2,1H3

- InChIKey: SQIIZMUJFPZCHW-UHFFFAOYSA-N

- ほほえんだ: C(OCC)(=O)COC1C=C2OC(=CC3=CC=C(F)C=C3)C(=O)C2=CC=1

ethyl 2-{(2Z)-2-(4-fluorophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3385-4869-5mg |

ethyl 2-{[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate |

623117-53-3 | 5mg |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3385-4869-100mg |

ethyl 2-{[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate |

623117-53-3 | 100mg |

$248.0 | 2023-09-11 | ||

| Life Chemicals | F3385-4869-50mg |

ethyl 2-{[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate |

623117-53-3 | 50mg |

$160.0 | 2023-09-11 | ||

| Life Chemicals | F3385-4869-20μmol |

ethyl 2-{[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate |

623117-53-3 | 20μmol |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3385-4869-75mg |

ethyl 2-{[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate |

623117-53-3 | 75mg |

$208.0 | 2023-09-11 | ||

| Life Chemicals | F3385-4869-1mg |

ethyl 2-{[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate |

623117-53-3 | 1mg |

$54.0 | 2023-09-11 | ||

| Life Chemicals | F3385-4869-10μmol |

ethyl 2-{[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate |

623117-53-3 | 10μmol |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3385-4869-2μmol |

ethyl 2-{[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate |

623117-53-3 | 2μmol |

$57.0 | 2023-09-11 | ||

| Life Chemicals | F3385-4869-40mg |

ethyl 2-{[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate |

623117-53-3 | 40mg |

$140.0 | 2023-09-11 | ||

| Life Chemicals | F3385-4869-20mg |

ethyl 2-{[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate |

623117-53-3 | 20mg |

$99.0 | 2023-09-11 |

ethyl 2-{(2Z)-2-(4-fluorophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetate 関連文献

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

623117-53-3 (ethyl 2-{(2Z)-2-(4-fluorophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetate) 関連製品

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量